molecular formula C22H19N5O3 B14941818 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine

Cat. No.: B14941818
M. Wt: 401.4 g/mol
InChI Key: GCHJYWWYEAACSD-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” is a complex organic compound that features a combination of benzodioxin, pyridylmethyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with the pyridylmethyl amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridylmethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

    Therapeutic Agents: Due to its complex structure, the compound may interact with biological targets, leading to the development of new therapeutic agents.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to a biological response.

    Interference with Cellular Pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-thiadiazol-2-YL)amine
  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-triazol-2-YL)amine

Uniqueness

The uniqueness of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-3-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C22H19N5O3/c1-2-6-18(24-14-15-4-3-9-23-13-15)17(5-1)21-26-27-22(30-21)25-16-7-8-19-20(12-16)29-11-10-28-19/h1-9,12-13,24H,10-11,14H2,(H,25,27)

InChI Key

GCHJYWWYEAACSD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CN=CC=C5

Origin of Product

United States

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